molecular formula C9H5ClN2O3 B12980627 2-Chloro-5-(3-nitrophenyl)oxazole

2-Chloro-5-(3-nitrophenyl)oxazole

Cat. No.: B12980627
M. Wt: 224.60 g/mol
InChI Key: KWEAEMLVTSBKAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(3-nitrophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position and a nitrophenyl group at the fifth position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-nitrophenyl)oxazole can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoyl chloride with 2-amino-2-chloroacetophenone in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an organic solvent like dichloromethane .

Another method involves the cyclization of 3-nitrophenylacetic acid with phosphoryl chloride (POCl3) to form the oxazole ring. This reaction is usually carried out at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated systems may be employed to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-nitrophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-amino-5-(3-nitrophenyl)oxazole or 2-thio-5-(3-nitrophenyl)oxazole.

    Reduction: Formation of 2-chloro-5-(3-aminophenyl)oxazole.

    Oxidation: Formation of this compound N-oxide.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-nitrophenyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the oxazole ring can engage in aromatic stacking and coordination with metal ions . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(3-nitrophenyl)oxazole is unique due to the specific positioning of the chlorine and nitrophenyl groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for targeted synthesis and specialized applications in various fields .

Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-5-(3-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5ClN2O3/c10-9-11-5-8(15-9)6-2-1-3-7(4-6)12(13)14/h1-5H

InChI Key

KWEAEMLVTSBKAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(O2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.